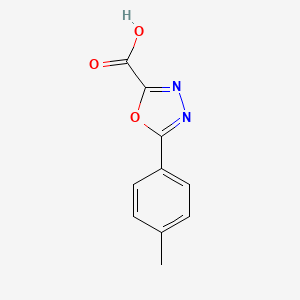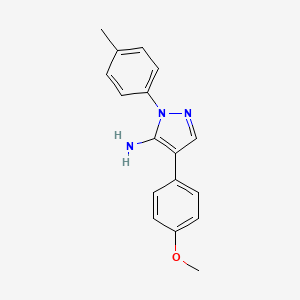
19-Hydroxycholesterol 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxy Cholesteryl 3-Acetate is a derivative of cholesterol, characterized by the presence of a hydroxyl group at the 19th position and an acetate group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 19-Hydroxy Cholesteryl 3-Acetate involves the esterification of 19-hydroxy cholesterol with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesteryl 3-Acetate may involve similar esterification processes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: 19-Hydroxy Cholesteryl 3-Acetate can undergo oxidation reactions, where the hydroxyl group at the 19th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 19-hydroxy cholesterol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed:
Oxidation: 19-Keto Cholesteryl 3-Acetate
Reduction: 19-Hydroxy Cholesterol
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
19-Hydroxy Cholesteryl 3-Acetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 19-Hydroxy Cholesteryl 3-Acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in cholesterol metabolism, such as acyl-CoA: cholesterol acyltransferase (ACAT) and cholesterol oxidase.
Pathways Involved: It can influence pathways related to cholesterol biosynthesis and degradation, impacting cellular cholesterol levels and membrane composition.
Comparaison Avec Des Composés Similaires
Cholesteryl Acetate: Similar in structure but lacks the hydroxyl group at the 19th position.
19-Hydroxy Cholesterol: Similar but lacks the acetate group at the 3rd position.
Uniqueness: 19-Hydroxy Cholesteryl 3-Acetate is unique due to the presence of both the hydroxyl group at the 19th position and the acetate group at the 3rd position. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C29H48O3 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clé InChI |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)


![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)


![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)
